5,5'-Dinitro BAPTA AM

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

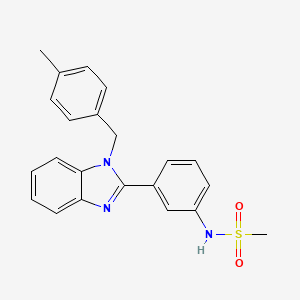

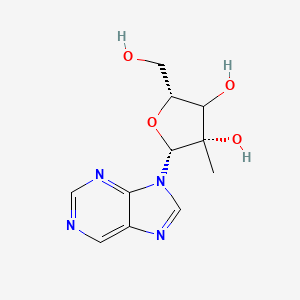

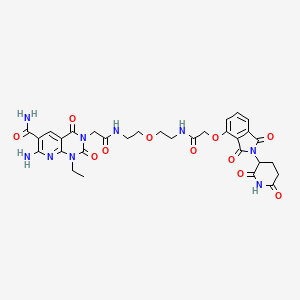

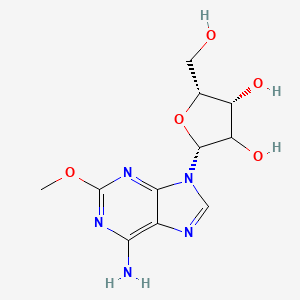

5,5’-Dinitro BAPTA AM is a membrane-permeant, high-affinity calcium chelator. It is widely used in scientific research to investigate the role of cytosolic calcium ions (Ca²⁺). This compound can be loaded into live cells by incubation and is cleaved by cytosolic esterases to release the active tetra-carboxylate ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dinitro BAPTA AM involves multiple steps, including the nitration of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid) to introduce nitro groups at the 5 and 5’ positions. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents. The resulting dinitro compound is then esterified with acetoxymethyl (AM) groups to enhance membrane permeability .

Industrial Production Methods

Industrial production of 5,5’-Dinitro BAPTA AM follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dinitro BAPTA AM primarily undergoes hydrolysis reactions within cells. The acetoxymethyl ester groups are cleaved by cytosolic esterases, releasing the active tetra-carboxylate ligand .

Common Reagents and Conditions

Hydrolysis: Cytosolic esterases in live cells.

Major Products Formed

The major product formed from the hydrolysis of 5,5’-Dinitro BAPTA AM is the active tetra-carboxylate ligand, which acts as a calcium chelator .

Scientific Research Applications

5,5’-Dinitro BAPTA AM is extensively used in various fields of scientific research:

Chemistry: Used as a calcium chelator to study calcium-dependent reactions and processes

Biology: Investigates the role of cytosolic calcium ions in cellular signaling and function

Medicine: Explores the effects of calcium chelation in disease models, including neurodegenerative diseases and cancer

Industry: Utilized in the development of calcium-sensitive dyes and indicators for various applications

Mechanism of Action

5,5’-Dinitro BAPTA AM exerts its effects by chelating cytosolic calcium ions. Upon entering the cell, the compound is cleaved by cytosolic esterases, releasing the active tetra-carboxylate ligand. This ligand binds to calcium ions, reducing their intracellular concentration and thereby modulating calcium-dependent processes . Additionally, it has been shown to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), impacting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

BAPTA AM: A parent compound of 5,5’-Dinitro BAPTA AM, used for similar calcium chelation purposes

5,5’-Difluoro BAPTA AM: Another analog with different substituents, used for calcium buffering.

EGTA AM: A related calcium chelator with different binding properties.

Uniqueness

5,5’-Dinitro BAPTA AM is unique due to its high affinity for calcium ions and its ability to permeate cell membranes.

Properties

Molecular Formula |

C34H38N4O22 |

|---|---|

Molecular Weight |

854.7 g/mol |

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-nitroanilino]acetate |

InChI |

InChI=1S/C34H38N4O22/c1-21(39)53-17-57-31(43)13-35(14-32(44)58-18-54-22(2)40)27-7-5-25(37(47)48)11-29(27)51-9-10-52-30-12-26(38(49)50)6-8-28(30)36(15-33(45)59-19-55-23(3)41)16-34(46)60-20-56-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 |

InChI Key |

QLZFIFBGSHPFNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)